molecular formula C10H15NO B1385975 (1R)-1-(3-Methoxyphenyl)propylamine CAS No. 623143-36-2

(1R)-1-(3-Methoxyphenyl)propylamine

Cat. No. B1385975
M. Wt: 165.23 g/mol
InChI Key: YKOYYTCNJPJMSK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R)-1-(3-Methoxyphenyl)propylamine” is a chemical compound with the CAS Number: 623143-36-2 and a molecular weight of 165.24 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of “(1R)-1-(3-Methoxyphenyl)propylamine” can be achieved through a transaminase-mediated chiral selective transamination process . The process involves the use of the enzyme ATA-025 and dimethylsulfoxide (10% V/V) as the best co-solvent for the bioconversion . The variables such as enzyme loading, substrate loading, temperature, and pH are optimized to achieve maximum conversion with good product formation and higher yield .


Molecular Structure Analysis

The molecular structure of “(1R)-1-(3-Methoxyphenyl)propylamine” is represented by the linear formula C10H15NO .


Physical And Chemical Properties Analysis

“(1R)-1-(3-Methoxyphenyl)propylamine” is a liquid at room temperature . It has a molecular weight of 165.24 .

Future Directions

The synthesized “(1R)-1-(3-Methoxyphenyl)propylamine” could be used for the synthesis of different active pharmaceutical entities . The findings of ‘What If’ studies performed by investigating timely progress of reaction on a gram scale by drastically changing the process parameters revealed a substantial modification in process variables to achieve desired results .

properties

IUPAC Name

(1R)-1-(3-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOYYTCNJPJMSK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273648
Record name (αR)-α-Ethyl-3-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(3-Methoxyphenyl)propylamine

CAS RN

623143-36-2
Record name (αR)-α-Ethyl-3-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623143-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Ethyl-3-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-(3-Methoxyphenyl)propylamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(1R)-1-(3-Methoxyphenyl)propylamine
Reactant of Route 3
(1R)-1-(3-Methoxyphenyl)propylamine
Reactant of Route 4
(1R)-1-(3-Methoxyphenyl)propylamine
Reactant of Route 5
(1R)-1-(3-Methoxyphenyl)propylamine
Reactant of Route 6
(1R)-1-(3-Methoxyphenyl)propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.